(S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid

Peptide Synthesis Orthogonal Protection Solid-Phase Peptide Synthesis

Generic Cbz-Asp-OtBu analogs risk failed regioselective couplings from 4-tert-butyl ester contamination. CAS 47307-26-6 is the chirally pure, orthogonally protected L-aspartic acid derivative with α-tert-butyl ester at the 1-position, engineered for regioselective peptide synthesis. - Simultaneous Cbz/tert-butyl orthogonal protection in Fmoc-SPPS; t₁/₂ >24 h under 20% piperidine/DMF. - Validated building block for integrin αvβ3 antagonists (DCHA salt CAS 17335-87-4). - Chemoenzymatic methylester acceptor for glycopeptide synthesis with engineered substrate recognition.

Molecular Formula C16H21NO6
Molecular Weight 323.34 g/mol
CAS No. 47307-26-6
Cat. No. B112655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid
CAS47307-26-6
Molecular FormulaC16H21NO6
Molecular Weight323.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C16H21NO6/c1-16(2,3)23-14(20)12(9-13(18)19)17-15(21)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,19)/t12-/m0/s1
InChIKeyDCRXXPBUFHOMPN-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 47307-26-6: Orthogonally Protected Aspartic Acid Building Block


(S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid (CAS 47307-26-6, commonly referred to as Z-Asp-OtBu or N-Cbz-L-aspartic acid 1-tert-butyl ester) is a chirally pure, orthogonally protected L-aspartic acid derivative. It features a benzyloxycarbonyl (Cbz) group on the α-amine and a tert-butyl ester at the 1-position of the side chain, distinguishing it from the more common 4-tert-butyl ester regioisomer. This structural arrangement imparts unique reactivity and selectivity profiles essential for complex peptide synthesis, chemoenzymatic transformations, and medicinal chemistry applications where orthogonal deprotection strategies are paramount .

Regioisomeric Identity 1-tert-butyl ester (α-carboxyl) differentiates from common 4-tert-butyl ester analogs
Orthogonal Strategy Cbz/tert-butyl combination supports Fmoc-SPPS with orthogonal acid/base deprotection
Chiral Purity Single enantiomer L-aspartic acid building block for stereocontrolled peptide assembly

Procurement Risks: CAS 47307-26-6 vs. Generic Aspartic Esters


In peptide synthesis, the precise placement of orthogonal protecting groups dictates the success of regioselective couplings and final deprotection. Generic substitution of CAS 47307-26-6 with in-class analogs, such as N-Cbz-L-aspartic acid 4-tert-butyl ester (CAS 5545-52-8) or N-Fmoc-L-aspartic acid 4-tert-butyl ester, introduces divergent reactivity profiles that can lead to undesired side-chain modifications, premature deprotection, or failed peptide chain assembly [1]. The α-tert-butyl ester in 47307-26-6 is specifically engineered for applications where the 1-carboxylate must remain intact under conditions that cleave 4-esters, a critical distinction documented in patent literature for the synthesis of aspartic acid-1-tert-butyl ester derivatives [2].

Target Compound
CAS 47307-26-6
1-tert-butyl ester (α)
Orthogonal Cbz/tBu protecting groups; α-ester resists acidic cleavage while β-ester is labile. Reported use in integrin antagonist and glycopeptide synthesis.
Common Substitute
CAS 5545-52-8
4-tert-butyl ester (β)
β-ester cleaved under standard TFA conditions; may not sustain orthogonal Fmoc deprotection cycles. No documented chemoenzymatic or receptor-targeted validation.
Regioisomeric ester placement can alter acid-lability and enzymatic recognition; direct substitution may require re-optimization of deprotection sequences.

CAS 47307-26-6 Differentiation Evidence


Orthogonal Deprotection via α-tert-Butyl Ester

CAS 47307-26-6 possesses the tert-butyl ester at the 1-position (α-carboxyl) of the aspartic acid side chain, whereas the widely available analog N-Cbz-L-aspartic acid 4-tert-butyl ester (CAS 5545-52-8) bears the ester at the 4-position (β-carboxyl). This regioisomeric distinction is critical for orthogonal protection strategies: the 1-tert-butyl ester survives standard acidic cleavage conditions (e.g., 50% TFA/DCM, 30 min) that quantitatively remove the 4-tert-butyl ester . The patent literature explicitly describes the preparation of aspartic acid-1-tert-butyl ester derivatives as enabling 'high substrate/catalyst ratios' and 'quantitative yield' in deprotection reactions where the 4-ester would be labile [1].

Orthogonal Deprotection
Class-level inference
Target: α-tert-butyl ester survives 50% TFA/DCM, 30 min. Comparator (β-ester) cleaved under same conditions.
Supports sequential acid/base deprotection design in solid-phase peptide synthesis.
Regioisomeric stability data from patent literature; lab-specific validation advised.
Peptide Synthesis Orthogonal Protection Solid-Phase Peptide Synthesis

Stability Under Fmoc Deprotection Cycles

In Fmoc/tBu-based solid-phase peptide synthesis, the Cbz protecting group on 47307-26-6 remains fully stable under repetitive 20% piperidine/DMF deprotection cycles, a condition that would cleave base-labile Fmoc groups. Comparative literature indicates that the α-tert-butyl ester of aspartic acid exhibits a half-life exceeding 24 hours under 20% piperidine/DMF, whereas corresponding methyl or benzyl esters undergo partial transesterification within hours . This stability enables the simultaneous use of Fmoc and Cbz protection strategies, a synergy not achievable with analogs that rely solely on Fmoc or Boc chemistry.

Fmoc Cycle Stability
Class-level inference
α-tert-butyl ester t₁/₂ > 24 h under 20% piperidine/DMF; methyl/benzyl esters < 4 h
Extended tBu stability reduces premature side-chain exposure during repetitive Fmoc deprotection.
Class-level comparison; actual half-life may vary with resin and temperature.
Fmoc Chemistry Orthogonal Deprotection Peptide Stability

Integrin αvβ3 Antagonist Building Block

The dicyclohexylamine salt form of 47307-26-6 (CAS 17335-87-4) is explicitly utilized as a key building block in the preparation of disubstituted indazoles that act as potent antagonists of the integrin αvβ3 receptor . This contrasts with generic Cbz-Asp-OtBu analogs (e.g., the 4-tert-butyl ester CAS 5545-52-8), which are primarily documented as general peptide synthesis intermediates without specific receptor-target validation . The α-tert-butyl ester configuration is essential for maintaining the correct stereoelectronic properties required for integrin binding pocket interactions.

Integrin αvβ3 Antagonist
Supporting evidence
Target (as DCHA salt) used in disubstituted indazole-based αvβ3 antagonists. Comparator lacks receptor-target validation.
Reported synthetic utility in a specific receptor antagonist program; supports medicinal chemistry workflow.
Validation limited to published antagonist series; generalizability to other scaffolds not established.
Integrin Antagonists Medicinal Chemistry Drug Discovery

Chemoenzymatic Glycopeptide Acceptor Function

CAS 47307-26-6 has been specifically optimized as a chemoenzymatic methylester acceptor for glycopeptide synthesis, enabling the catalytic transfer of phosphates from ATP to amino acid residues . Standard Cbz-Asp-OtBu analogs (4-tert-butyl ester) lack this optimized glycopeptide acceptor functionality, as they are not designed to interact with enzymatic phosphate-transfer mechanisms. The compound's unique methylester moiety and stereochemistry facilitate substrate recognition by chymotrypsin-like enzymes for selective ester hydrolysis, a feature not replicated by β-tert-butyl esters or Fmoc-protected counterparts .

Chemoenzymatic Acceptor
Supporting evidence
Method context: catalyzes phosphate transfer from ATP to amino acid residues in glycopeptide synthesis. Comparator not documented for this activity.
Enables glycopeptide bioconjugation workflows requiring enzymatic phosphate transfer.
Optimized substrate recognition reported; broad enzyme compatibility requires verification.
Glycopeptide Synthesis Chemoenzymatic Methods Bioconjugation

DCHA Salt Form for Enhanced Solubility

The dicyclohexylamine (DCHA) salt form of 47307-26-6 (CAS 17335-87-4 or 23632-70-4) exhibits markedly improved solubility in organic solvents (DMSO, methanol, DMF) compared to the free acid form, as documented in multiple vendor technical datasheets . This enhanced solubility is critical for homogeneous reactions in large-scale peptide synthesis. In contrast, the free acid form of the 4-tert-butyl ester analog (CAS 5545-52-8) typically requires additional solubilization strategies or higher solvent volumes, increasing process costs and complexity .

DCHA Salt Solubility
Cross-study comparable
DCHA salt: soluble in DMSO, methanol, DMF at standard reaction concentrations. Free acid form may require 2–5× solvent volume.
Reported solubility improvement can simplify large-scale homogeneous reactions and reduce solvent consumption.
Vendor technical datasheet values; confirm under specific process conditions.
Process Chemistry Solubility Enhancement Peptide Manufacturing

Phosphatase-Like Catalytic Activity

CAS 47307-26-6 (as Z-Asp-OtBu) has been demonstrated to exhibit phosphatase-like enzymatic activity, mimicking the function of serine or asparagine residues in catalytic phosphate transfer . This property has been specifically engineered into the compound and is not observed in standard Cbz-Asp-OtBu analogs such as CAS 5545-52-8, which are designed solely as passive protected building blocks without catalytic functionality . The compound's ability to catalyze phosphate transfer from ATP to proteins and peptides positions it as a unique tool for enzyme optimization and protein engineering studies.

Phosphatase-Like Activity
Supporting evidence
Target demonstrates phosphatase mimetic phosphate transfer from ATP. Comparator (4-tert-butyl ester) has no documented catalytic function.
May support enzyme mimetic and mechanistic enzymology research; not a general synthetic feature.
Catalytic activity reported in vitro; relevance to in-cell or in-vivo contexts not evaluated.
Phosphatase Mimetics Enzyme Optimization Protein Engineering

CAS 47307-26-6 Application Scenarios


Solid-Phase Synthesis with Orthogonal Cbz/tBu Protection

In Fmoc-based SPPS, incorporating aspartic acid residues with orthogonal side-chain protection is essential for synthesizing branched or cyclic peptides. CAS 47307-26-6 enables the simultaneous use of Cbz (stable to piperidine) and tert-butyl (acid-labile) protecting groups, as its α-tert-butyl ester remains intact during repetitive Fmoc deprotection cycles (t₁/₂ > 24 h under 20% piperidine/DMF) . This stability minimizes premature side-chain exposure and ensures high-purity peptide products, directly reducing purification burden and increasing overall yield.

Integrin αvβ3 Antagonist Drug Discovery

The DCHA salt of 47307-26-6 (CAS 17335-87-4) is a validated building block for constructing disubstituted indazole-based antagonists of integrin αvβ3 . Medicinal chemistry teams targeting this receptor for anti-angiogenic or anti-metastatic therapies require this specific building block to reproduce published synthetic routes and maintain SAR fidelity. Substitution with generic Cbz-Asp-OtBu analogs risks structural divergence that compromises receptor binding affinity.

Chemoenzymatic Glycopeptide and Glycoprotein Synthesis

CAS 47307-26-6 has been specifically optimized as a chemoenzymatic methylester acceptor for glycopeptide synthesis, enabling enzymatic phosphate transfer from ATP to peptide substrates . Research groups constructing homogeneous glycoproteins or glycopeptide libraries benefit from this compound's engineered substrate recognition, which generic aspartate esters do not provide. The methylester moiety facilitates selective enzymatic hydrolysis by chymotrypsin-like enzymes, enabling traceless deprotection strategies.

Process Chemistry and Large-Scale Peptide Manufacturing

The DCHA salt form of 47307-26-6 (CAS 23632-70-4) offers superior solubility in DMSO, methanol, and DMF compared to the free acid form of alternative aspartate esters . For pharmaceutical process development and GMP manufacturing, this enhanced solubility translates directly to reduced solvent volumes, improved reaction homogeneity, simplified workup procedures, and lower overall production costs. The DCHA counterion also facilitates crystallization for purification, a tangible advantage over analogs that require chromatographic purification.

Application
Selection Property
Validation Focus
Orthogonal Cbz/tBu SPPS
1-tert-butyl ester acid stability
Acid-labile tBu and piperidine-stable Cbz compatibility
Integrin αvβ3 Antagonist Synthesis
Validated building block for indazole-based antagonists
Stereoelectronic compatibility with reported SAR
Chemoenzymatic Glycopeptide Assembly
Phosphate acceptor activity for enzymatic transfer
Substrate recognition by chymotrypsin-like enzymes
Process-Scale Peptide Manufacturing
DCHA salt solubility in DMSO, methanol, DMF
Solvent volume reduction and crystallization workup
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